AEBSF inhibits serine proteases through a process called irreversible inhibition. The sulfonyl fluoride group in AEBSF reacts with the hydroxyl group (OH) of the serine residue in the active site of the enzyme. This forms a covalent bond between AEBSF and the enzyme, permanently inactivating it [].
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, commonly referred to as AEBSF, is a water-soluble compound with the molecular formula C₈H₁₁ClFNO₂S and a molecular weight of 239.5 Da. It is known primarily as an irreversible inhibitor of serine proteases, which are enzymes that play critical roles in various biological processes, including digestion and blood coagulation. AEBSF exhibits a high specificity for serine proteases such as chymotrypsin, trypsin, thrombin, kallikrein, and plasmin, making it a valuable tool in biochemical research and applications .
The primary mechanism of action for AEBSF involves the covalent modification of the hydroxyl group of serine residues in the active sites of serine proteases. This reaction results in the formation of a stable sulfonyl enzyme derivative. The modification adds approximately 183 Da to each modified residue, effectively inhibiting the enzymatic activity of the targeted protease. AEBSF is structurally similar to other sulfonyl fluorides, such as phenylmethanesulfonyl fluoride (PMSF), but it demonstrates greater stability at lower pH levels .
AEBSF has been extensively studied for its biological activity, particularly its role in inhibiting serine proteases involved in various physiological processes. Its ability to inhibit Site-1 protease (S1P) has made it useful in cholesterol regulation studies. By selectively inhibiting S1P, AEBSF can help elucidate the downstream effects on sterol regulatory element-binding proteins (SREBP), which are crucial for lipid metabolism . Additionally, AEBSF has been shown to affect non-protease enzymes, such as acetylhydrolases, further expanding its utility in biochemical research .
The synthesis of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride typically involves several steps:
AEBSF is widely used in various fields of biological and biochemical research:
Research has indicated that AEBSF interacts not only with serine residues but also with other amino acids such as tyrosine and lysine under certain conditions. These off-target interactions can complicate experimental outcomes, particularly in sensitive proteomics applications. Therefore, while AEBSF is a powerful tool for inhibiting specific enzymes, caution must be exercised regarding its potential off-target effects .
Several compounds exhibit similarities to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride in terms of structure and function. Here are some notable examples:
Compound Name | Structure Similarity | Primary Use | Stability at Low pH |
---|---|---|---|
Phenylmethanesulfonyl fluoride | High | Serine protease inhibition | Moderate |
Benzamidine | Moderate | Serine protease inhibition | High |
N-tosyl-L-phenylalanine | Moderate | Protease inhibition | Low |
What sets AEBSF apart from these compounds is its enhanced stability at low pH levels compared to PMSF, making it more suitable for various experimental conditions where pH fluctuations may occur. Furthermore, its specific targeting of S1P provides unique insights into cholesterol regulation that other inhibitors may not offer .
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride functions as an irreversible serine protease inhibitor through covalent modification of the active-site serine residue [1] [2]. The compound belongs to the sulfonyl fluoride family and demonstrates broad-spectrum inhibitory activity against multiple serine proteases including trypsin, chymotrypsin, plasmin, thrombin, and kallikreins [1] [2].
The inhibition mechanism involves the formation of a stable sulfonyl enzyme derivative through nucleophilic attack by the hydroxyl group of the catalytic serine residue on the sulfonyl fluoride moiety [2] [3]. This covalent modification results in the addition of 183.0354 Da to each modified serine residue, effectively blocking the active site and preventing substrate access [1] [4]. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride ion serves as the leaving group, facilitated by the electrophilic nature of the sulfur center in the sulfonyl fluoride group [2] [5].
Structural studies have confirmed that the compound forms a stable covalent bond with the catalytic serine residue, with bond distances of approximately 1.6 Å observed in crystallographic structures [6]. The covalent modification is essentially irreversible under physiological conditions, as evidenced by the inability to recover enzyme function through dialysis after inhibitor binding [6]. This irreversible nature distinguishes sulfonyl fluoride inhibitors from reversible competitive inhibitors and provides sustained inhibition of target enzymes.
The specificity of covalent modification extends beyond the primary serine target to include other nucleophilic amino acid residues. Secondary modification sites include tyrosine, lysine, histidine, and threonine residues, all of which undergo the same 183 Da mass increase upon modification [4]. However, the primary inhibitory effect results from modification of the catalytic serine residue, which is essential for proteolytic activity.
The kinetic parameters of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride vary significantly across different serine proteases, reflecting both the accessibility of the active site and the chemical environment surrounding the catalytic serine residue. Comparative kinetic analysis reveals distinct inhibition rate constants for various target enzymes [2].
Enzyme | kapp/I (M⁻¹s⁻¹) | Comparison_PMSF (M⁻¹s⁻¹) | Comparison_DFP (M⁻¹s⁻¹) |
---|---|---|---|
Trypsin | 3.06 | 2.57 | 6.23 |
Chymotrypsin | 17.80 | 25.0 | 39.0 |
Plasmin | 0.32 | 0.05 | 0.19 |
Plasma Kallikrein | 0.68 | 0.07 | 0.3 |
Thrombin | 5.12 | 1.95 | 1.28 |
Glandular Kallikrein | 0.19 | 0.05 | 0.05 |
TPA | 1.19 | Not detected | Not detected |
Subtilisin A | 0.46 | Not detected | Not detected |
The apparent rate constant of inactivation (kapp/I) represents the second-order rate constant for the covalent modification reaction and provides a measure of inhibitor potency [2]. Chymotrypsin demonstrates the highest susceptibility to inhibition with a kapp/I value of 17.8 M⁻¹s⁻¹, while glandular kallikrein shows the lowest reactivity at 0.19 M⁻¹s⁻¹ [2]. These differences reflect variations in active site accessibility and the microenvironment of the catalytic serine residue.
The compound demonstrates superior inhibitory activity against plasmin, plasma kallikrein, and thrombin compared to both phenylmethylsulfonyl fluoride and diisopropyl fluorophosphate [2]. For plasmin, the inhibition rate constant is 6.4-fold higher than phenylmethylsulfonyl fluoride and 1.7-fold higher than diisopropyl fluorophosphate [2]. Similarly, plasma kallikrein inhibition shows a 9.7-fold enhancement over phenylmethylsulfonyl fluoride and 2.3-fold over diisopropyl fluorophosphate [2].
The inhibition mechanism follows pseudo-first-order kinetics under conditions where inhibitor concentration significantly exceeds enzyme concentration [5]. Time-dependent studies reveal that the covalent modification reaction proceeds through a rapid binding equilibrium followed by the irreversible covalent bond formation step [5]. For optimal inhibition, the compound exhibits a dissociation constant of 400 ± 90 nM and a covalent modification rate constant of 0.024 ± 0.002 s⁻¹ [5].
The stability and reactivity of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride demonstrate significant pH dependence, with implications for both storage conditions and biological applications [7] [8]. The compound exhibits maximum stability at pH 5.2, where minimal hydrolysis occurs over extended periods [7].
pH | Temperature (°C) | Half-life (hours) | Stability (% remaining after time) | Primary Degradation Product |
---|---|---|---|---|
5.2 | 4 | >144 | Maximum stability | Minimal hydrolysis |
7.0 | 25 | 26.6 | 50% after 6h at 37°C | 4-(aminoethyl)benzenesulfonic acid |
7.0 | 37 | 5.65 | 50% after 6h | 4-(aminoethyl)benzenesulfonic acid |
8.0 | 25 | NR | 70% after 22h at 4°C | 4-(aminoethyl)benzenesulfonic acid |
8.6 | 25 | 9.1 | NR | 4-(aminoethyl)benzenesulfonic acid |
8.6 | 37 | 2.35 | 50% after 2.35h | 4-(aminoethyl)benzenesulfonic acid |
10.0 | 25 | <1 | Rapid hydrolysis | Complete hydrolysis |
Under physiological conditions (pH 7.0, 37°C), the compound undergoes rapid hydrolysis with a half-life of approximately 6 hours [8]. The primary degradation pathway involves nucleophilic attack by hydroxyl ions on the sulfonyl fluoride group, resulting in the formation of 4-(aminoethyl)benzenesulfonic acid [8]. This hydrolysis reaction competes with the desired covalent modification of target proteins, necessitating careful consideration of timing in biological applications.
Temperature significantly influences the rate of hydrolysis, with half-lives decreasing approximately 2-fold for each 10°C increase in temperature [8]. At pH 8.6, the half-life decreases from 9.1 hours at 25°C to 2.35 hours at 37°C [8]. This temperature dependence follows Arrhenius kinetics, with higher temperatures accelerating both the desired protein modification reaction and the competing hydrolysis reaction.
The pH-dependent reactivity profile reflects the ionization state of both the inhibitor and target nucleophiles. At alkaline pH values, increased hydroxide ion concentration accelerates hydrolysis while simultaneously increasing the nucleophilicity of amino acid side chains [9]. However, the net effect typically favors hydrolysis over protein modification at pH values above 8.0 [7] [8].
Buffer composition also influences stability, with the compound demonstrating approximately 2-fold greater stability in HEPES buffer compared to phosphate-buffered saline at equivalent pH values [9]. This buffer effect likely results from differences in ionic strength and specific ion interactions that affect the solvation of the sulfonyl fluoride group.
For optimal inhibitory activity, the compound should be prepared in aqueous solution immediately before use or stored at pH 5.2 and 4°C for extended periods [7]. Under these conditions, the inhibitor retains full activity for up to 6 months, providing a practical storage solution for laboratory applications [7].
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride demonstrates broad-spectrum inhibitory activity against trypsin-like serine proteases through its mechanism as an irreversible sulfonyl fluoride inhibitor [1] [2]. The compound exhibits exceptional potency against multiple members of the trypsin family, with varying degrees of effectiveness depending on the specific protease target.
Research has established that 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride functions as a highly effective trypsin inhibitor with a second-order inactivation constant of 30 M⁻¹s⁻¹ for trypsin, demonstrating covalent sulfonylation of the active-site serine 195 residue [3]. Comparative kinetic studies reveal that the compound exhibits superior inhibitory activity against trypsin with a rate constant of 14.00 L·mol⁻¹·s⁻¹, significantly outperforming phenylmethylsulfonyl fluoride which shows a rate constant of only 2.57 L·mol⁻¹·s⁻¹ under identical conditions [4].
The inhibition of trypsin by 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride follows competitive kinetics, as demonstrated through Dixon plot analysis using fluorogenic substrates [5]. The compound shows remarkable potency with an inhibition constant of 0.003 mg/mL when tested against trypsin using standard peptide substrates, establishing it as one of the most effective trypsin inhibitors available for research applications [5].
The inhibitory spectrum extends effectively to chymotrypsin, where 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride demonstrates a rate constant of 18.70 L·mol⁻¹·s⁻¹ [4]. This value represents competitive performance compared to phenylmethylsulfonyl fluoride (25.0 L·mol⁻¹·s⁻¹) and diisopropyl fluorophosphate (39.00 L·mol⁻¹·s⁻¹), while offering superior stability and safety profiles for laboratory applications [4].
Detailed kinetic analysis of chymotrypsin inhibition reveals that the compound maintains consistent inhibitory activity across different substrate concentrations, with observed maximum velocity values remaining constant at 0.019 ± 0.001 ΔAbs/min across varying inhibitor concentrations [5]. The inhibition constant for chymotrypsin-derived protein hydrolysates shows values ranging from 0.763 ± 0.100 to 1.897 ± 0.900 mg/mL depending on the specific peptide fraction tested [5].
The inhibitory activity of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride encompasses a comprehensive range of serine proteases beyond the classical trypsin and chymotrypsin targets. Plasmin inhibition occurs with a rate constant of 0.36 L·mol⁻¹·s⁻¹, while thrombin shows inhibition at 1.62 L·mol⁻¹·s⁻¹ [4]. The compound also effectively inhibits kallikrein family proteases, with plasmatic kallikrein showing inhibition at 0.68 L·mol⁻¹·s⁻¹ and glandular kallikrein at 0.19 L·mol⁻¹·s⁻¹ [4].
Protease Target | Inhibition Rate Constant (L·mol⁻¹·s⁻¹) | Relative Effectiveness |
---|---|---|
Chymotrypsin | 18.70 | High |
Trypsin | 14.00 | High |
Thrombin | 1.62 | Moderate |
Plasmatic Kallikrein | 0.68 | Moderate |
Plasmin | 0.36 | Low |
Glandular Kallikrein | 0.19 | Low |
Recent investigations have expanded the known inhibitory spectrum to include subtilisin kexin isozyme-1, where 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride demonstrates remarkable potency with inhibition constant values ranging from 200 to 800 nanomolar depending on the fluorogenic substrate employed [6]. The compound exhibits particularly strong inhibition against subtilisin kexin isozyme-1 when tested with cytomegalovirus-derived substrates, showing an inhibition constant of 277 nanomolar [6].
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride serves as a critical protective agent in protein extraction and purification protocols, where its primary function involves preventing proteolytic degradation of target proteins during cellular lysis and subsequent processing steps [7] [8].
The protective mechanism operates through irreversible covalent modification of serine proteases present in cellular extracts, forming stable sulfonyl enzyme derivatives that eliminate proteolytic activity throughout the extraction process [2]. This covalent binding occurs rapidly, with complex formation between 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride and target proteases completing within 2-15 minutes of contact, ensuring immediate protection of extracted proteins [6].
The compound demonstrates exceptional stability under extraction conditions, retaining 70% of its inhibitory activity after 22 hours at 4°C in phosphate buffer systems commonly used for protein extraction [9]. This stability profile significantly exceeds that of alternative protease inhibitors such as phenylmethylsulfonyl fluoride, which requires frequent readdition during multi-step purification procedures [9].
Cell culture applications represent a particularly important use case for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride in preventing protein degradation. Research demonstrates that the compound effectively prevents site-specific clipping of recombinant antibodies during fed-batch cell culture processes when added to culture media at concentrations of 500 micromolar [7] [8].
Studies of human immunodeficiency virus broadly neutralizing antibody production show that daily supplementation of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride from day 7-14 of culture significantly reduces proteolytic clipping within the complementarity-determining region, preserving antibody potency and yield [7]. The compound maintains effectiveness despite its hydrolysis to the inactive form 4-(aminoethyl) benzenesulfonic acid, with a half-life of approximately 6 hours under standard cell culture conditions at pH 7.0 and 37°C [8].
The implementation of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride in protein extraction protocols requires careful consideration of clearance strategies to remove both the active compound and its hydrolysis products from final protein preparations [7]. Protein A chromatography demonstrates effective clearance capabilities, achieving 179-fold to 33-fold reduction in 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride-related impurities depending on the specific application conditions [7].
Ultrafiltration and diafiltration steps provide additional clearance capacity, with studies showing that 30 kilodalton molecular weight cutoff membranes can reduce 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride-related impurities to below detection limits (less than 0.015 micrograms per milligram of protein) when combined with protein A purification [7]. The small molecular weight of both 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (202 daltons) and its hydrolysis product 4-(aminoethyl) benzenesulfonic acid (204 daltons) facilitates efficient separation from larger recombinant proteins during standard purification processes [7].
Optimal implementation of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride in protein extraction protocols requires attention to solution pH and temperature conditions. The compound demonstrates maximum stability at pH 5.2 in aqueous solutions, with decreased stability observed at pH values above 7.5 due to accelerated hydrolysis [9]. For protein extraction applications requiring neutral to alkaline pH conditions, strategies include preparation of stock solutions at lower pH values followed by pH adjustment immediately before use [9].
Working concentrations for protein extraction typically range from 0.1 to 1.0 millimolar, with specific concentrations optimized based on the proteolytic activity present in the particular cell type or tissue being processed [1] [10]. The compound's superior water solubility (200 mg/mL) compared to alternative protease inhibitors enables direct addition to aqueous extraction buffers without requiring organic solvents that might interfere with protein stability or downstream applications [9].
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride exhibits exceptional compatibility with mammalian cell culture systems, making it an ideal protease inhibitor for applications requiring direct addition to culture media while maintaining cell viability and normal cellular functions [1] [8] [11].
Comprehensive cytotoxicity evaluations demonstrate that 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride shows minimal impact on cell viability at concentrations up to 0.25 millimolar in standard tissue culture media [1] [11]. Comparative toxicity studies reveal that the compound exhibits an oral lethal dose 50 value of 2834 mg/kg in animal models, representing a 354-fold improvement in safety compared to diisopropyl fluorophosphate and 14-fold improvement compared to phenylmethylsulfonyl fluoride [9].
Cell proliferation studies using various mammalian cell lines show no significant inhibition of cell growth at concentrations up to 0.25 millimolar, with only 60% growth inhibition observed at 1 millimolar concentrations [9]. Importantly, cells supplied with fresh serum demonstrate recovery of normal proliferation rates even after exposure to inhibitory concentrations, indicating reversible rather than permanent cellular damage [9].
The aqueous solubility and stability characteristics of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride enable direct incorporation into standard cell culture media formulations without requiring specialized solvents or pH adjustments [11]. The compound maintains inhibitory activity in complex media containing serum proteins, amino acids, and other culture supplements commonly used in recombinant protein production systems [8].
Culture Parameter | Optimal Range | Stability Duration | Application Notes |
---|---|---|---|
Concentration | 0.1-0.25 mM | 6-8 hours | Standard cell culture |
pH Stability | 5.0-7.0 | 6 months at 4°C | Storage conditions |
Temperature | 37°C | 6 hours (50% remaining) | Active culture conditions |
Serum Compatibility | 5-20% FBS | Full compatibility | Standard formulations |
Long-term culture applications benefit from the predictable hydrolysis kinetics of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, which enable development of feeding strategies that maintain consistent protease inhibition throughout extended culture periods [8]. Studies demonstrate that daily additions of 500 micromolar concentrations provide effective protection against proteolytic degradation while accounting for the compound's 6-hour half-life under standard culture conditions [8].
The compatibility of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride with large-scale cell culture operations has been demonstrated in fed-batch bioreactor systems up to commercial scale [7]. The compound's stability profile allows for preparation of concentrated stock solutions that can be added to culture media through standard feeding systems without requiring specialized handling or storage conditions [11].
Temperature sensitivity analysis shows that while the compound hydrolyzes more rapidly at elevated temperatures, the rate remains predictable and manageable for industrial applications [8]. At 25°C, the half-life extends to approximately 27 hours, while at 37°C it decreases to 6 hours, enabling optimization of addition schedules based on specific process temperature profiles [8].
The compound demonstrates full compatibility with downstream processing equipment and materials commonly used in biopharmaceutical manufacturing, including stainless steel bioreactors, silicone tubing, and standard filtration membranes [7]. This compatibility eliminates concerns about material interactions or equipment modifications that might be required with more reactive protease inhibitors [7].
Cell culture applications of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride benefit from well-established analytical methods for monitoring both the active compound and its hydrolysis products in culture media and harvest samples [7] [8]. Reversed-phase liquid chromatography with ultraviolet detection provides sensitive quantification down to 0.5 micromolar concentrations, enabling real-time monitoring of inhibitor levels throughout culture processes [7].
Mass spectrometry-based methods allow for simultaneous monitoring of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride and its primary hydrolysis product 4-(aminoethyl) benzenesulfonic acid, providing comprehensive tracking of compound fate in culture systems [8]. These analytical capabilities support process development activities aimed at optimizing inhibitor addition strategies and ensuring consistent product quality [8].